molecular formula C22H23N3O4S B2947375 (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one CAS No. 324774-54-1

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one

货号: B2947375
CAS 编号: 324774-54-1
分子量: 425.5
InChI 键: UVARDGDFZAIKSY-ZRDIBKRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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生物活性

The compound (E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one is a benzimidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by various studies and data.

Chemical Structure

The structure of the compound can be represented as follows:

C20H24N4O3\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{3}

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound was tested against various cancer cell lines, including colon and breast cancer cells.

Case Studies

  • Colon Cancer Cell Lines : The compound demonstrated selective cytotoxicity against colon cancer cells with an IC50 value of approximately 12 nM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : The mechanism involves the inhibition of specific oncogenic pathways, particularly those associated with the mutation of the APC gene in colorectal cancer. The compound selectively targets cells expressing truncated forms of the APC protein, sparing normal cells .

Antibacterial Activity

The antibacterial properties of the compound were evaluated against several strains, including Staphylococcus aureus and Escherichia coli.

Findings

  • Disc Diffusion Method : In a study utilizing agar disc diffusion, the compound showed notable inhibition against E. coli and P. mirabilis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mM depending on the bacterial strain .
  • Mechanism : The antibacterial action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory effects.

Research Insights

A study reported that the compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, demonstrating potential as an anti-inflammatory agent. The results suggested a reduction in TNF-alpha and IL-6 levels in treated macrophages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key observations include:

  • Substituents on the phenyl ring significantly influence potency; methoxy and piperidinyl groups enhance activity.
  • The presence of electron-donating groups increases interaction with target proteins, enhancing anticancer efficacy.

Data Summary

Activity Type Cell Line/Bacteria IC50/MIC Mechanism
AnticancerColon Cancer12 nMAPC mutation targeting
AntibacterialE. coli0.5 - 1 mMCell wall synthesis disruption
Anti-inflammatoryMacrophagesN/ACytokine inhibition

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 1H-benzo[d]imidazole with a sulfonated 4-methoxy-3-piperidinylphenyl precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Formation of the α,β-unsaturated ketone via Claisen-Schmidt condensation using a prochiral aldehyde and catalytic acetic acid .
  • Optimization : Reaction temperature (70–90°C) and solvent polarity (DMF vs. THF) significantly affect yield. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the benzoimidazole and piperidinylsulfonyl groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-attached methoxy (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves stereochemistry of the (E)-configured double bond (C=C bond length ~1.34 Å) and π-π stacking interactions in the crystal lattice .

Q. What initial biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinases like PI3K or EGFR .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods predict nonlinear optical (NLO) properties, and what experimental validations are required?

  • DFT simulations : At the B3LYP/6-31++G(d,p) level, compute HOMO-LUMO gaps (e.g., 4.2–5.0 eV) to assess electronic stability and hyperpolarizability (β ~1.5 ×10⁻³⁰ esu) for NLO potential .
  • Validation : Compare with experimental hyper-Rayleigh scattering (HRS) or Z-scan techniques to confirm predicted NLO activity .

Q. What strategies address contradictions in biological activity data across different assay systems?

  • Assay variability : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and cell-line-specific metabolic profiles .
  • Data normalization : Use reference standards (e.g., doxorubicin for cytotoxicity) and statistical tools (e.g., ANOVA with Tukey’s post hoc test) to resolve discrepancies .

Q. How can the sulfonyl-piperidine moiety be modified to enhance target selectivity?

  • Structure-activity relationship (SAR) : Replace piperidine with morpholine or azetidine to alter steric bulk and hydrogen-bonding capacity .
  • Docking studies : Use AutoDock Vina to simulate binding poses in target proteins (e.g., histamine H₁/H₄ receptors) and identify favorable substitutions .

Q. What are the limitations of using HOMO-LUMO gaps as stability indicators in physiological environments?

  • Context dependency : While FMO analysis predicts kinetic stability, hydrolytic or oxidative degradation pathways (e.g., sulfonyl group hydrolysis at pH < 5) require empirical stability testing (e.g., HPLC monitoring under simulated gastric fluid) .

Q. Methodological Considerations

Q. How to design experiments mitigating organic degradation during prolonged data collection?

  • Sample stabilization : Store solutions at 4°C with antioxidants (e.g., BHT) and avoid light exposure using amber vials .
  • Real-time monitoring : Employ inline UV-Vis spectroscopy to track degradation kinetics .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Robust regression : Use iteratively reweighted least squares (IRLS) to minimize outlier effects in IC₅₀ curves .
  • Bootstrap resampling : Generate 95% confidence intervals for EC₅₀ values to assess reproducibility .

属性

IUPAC Name

(E)-1-(benzimidazol-1-yl)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-29-20-11-9-17(15-21(20)30(27,28)24-13-5-2-6-14-24)10-12-22(26)25-16-23-18-7-3-4-8-19(18)25/h3-4,7-12,15-16H,2,5-6,13-14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVARDGDFZAIKSY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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